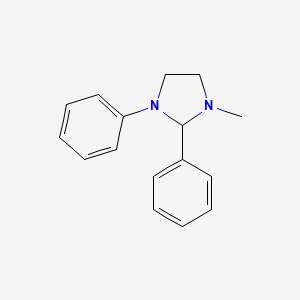
Imidazolidine, 1-methyl-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine, 1-methyl-2,3-diphenyl- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the imidazolidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of phenyl groups at the 2 and 3 positions, along with a methyl group at the 1 position, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazolidine, 1-methyl-2,3-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylglycine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring.
Industrial Production Methods: Industrial production of imidazolidine, 1-methyl-2,3-diphenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Imidazolidine, 1-methyl-2,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products:
Oxidation: Imidazolidinones
Reduction: Substituted imidazolidines
Substitution: Phenyl-substituted derivatives
Scientific Research Applications
Imidazolidine, 1-methyl-2,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of imidazolidine, 1-methyl-2,3-diphenyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the nitrogen atoms can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits a wide range of biological activities, including antioxidant and antihypertensive properties.
1,3-Dimethyl-2-imidazolidinone: Used as a solvent and catalyst in organic synthesis.
Uniqueness: Imidazolidine, 1-methyl-2,3-diphenyl- is unique due to the presence of both phenyl and methyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
| 146980-87-2 | |
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1-methyl-2,3-diphenylimidazolidine |
InChI |
InChI=1S/C16H18N2/c1-17-12-13-18(15-10-6-3-7-11-15)16(17)14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3 |
InChI Key |
PHVZEWGFVRMOPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


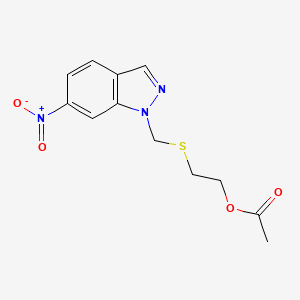

![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)



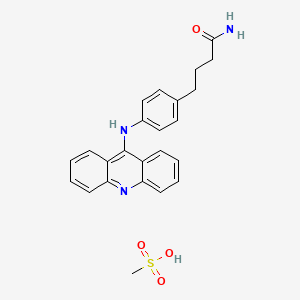
![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
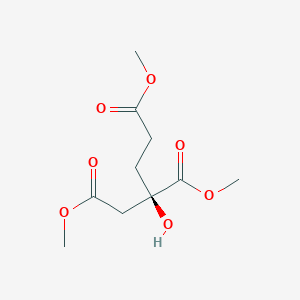

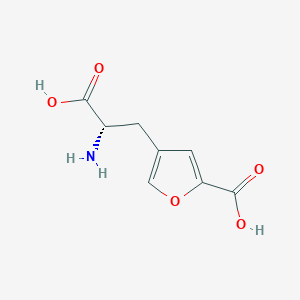
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)

![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
